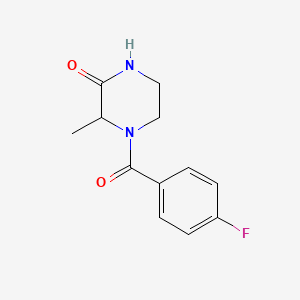

4-(4-fluorobenzoyl)-3-methylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWJFPJSVTKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Advantage of Fluorine in Organic Compounds

Rationale for Investigating Fluorine-Containing Organic Compounds

The substitution of hydrogen with fluorine can lead to several beneficial effects:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the duration of action of a drug.

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

Improved Bioavailability: The introduction of fluorine can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and be absorbed into the bloodstream.

The 4-fluorobenzoyl moiety in the target compound is a common feature in many pharmacologically active molecules, where the fluorine atom often plays a critical role in modulating the compound's activity.

Research Trajectories for 4 4 Fluorobenzoyl 3 Methylpiperazin 2 One

Overview of Scholarly Research Directions for this compound

Based on the known biological activities of structurally related compounds, research on this compound could logically be directed towards the following areas:

Anticancer Activity: Numerous piperazine (B1678402) and piperazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.commdpi.com Research could explore the potential of this compound to inhibit cancer cell proliferation.

Antimicrobial Properties: The piperazine nucleus is a component of several antibacterial and antifungal agents. nih.govmdpi.com Investigations into the efficacy of the target compound against a panel of pathogenic bacteria and fungi would be a valid research direction.

Central Nervous System (CNS) Applications: Arylpiperazine derivatives are well-known for their activity on CNS receptors, leading to their use as antipsychotics and antidepressants. nih.gov The structural similarity of this compound to these agents suggests that its potential effects on the CNS warrant investigation.

Further research would likely involve the synthesis of analogs to establish structure-activity relationships (SAR), as well as computational modeling to predict its binding modes with various biological targets.

General Synthetic Approaches to Piperazinone Scaffolds

The formation of the piperazinone ring, a six-membered heterocycle containing two nitrogen atoms and a ketone group, can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the ring.

Amide bond formation is a cornerstone of organic synthesis and is central to the creation of the piperazinone lactam structure. luxembourg-bio.comunimi.it These strategies typically involve the cyclization of a linear precursor containing both an amine and a carboxylic acid derivative. The reaction is often facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts such as HATU. luxembourg-bio.com Solid-phase synthesis has also been employed for the construction of piperazinone libraries, where a resin-bound amino acid is elaborated and then cleaved under conditions that promote cyclization. acs.org

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly in the synthesis of piperazines and their derivatives. researchgate.netmdpi.com This two-step process, often performed in a single pot, involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net For the synthesis of piperazine scaffolds, intramolecular reductive amination of a precursor containing both an amine and a carbonyl group, or an intermolecular reaction involving a diamine and a dicarbonyl compound, can be employed. researchgate.netmdpi.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. nih.gov

Nucleophilic substitution is a fundamental reaction class for building and modifying heterocyclic systems. gacariyalur.ac.inyoutube.com In the context of piperazinone synthesis, this can involve an intramolecular cyclization where a nitrogen nucleophile displaces a leaving group on the same molecule to form the ring. researchgate.net Alternatively, a pre-formed piperazine or piperazinone ring can be functionalized via nucleophilic substitution. For instance, the nitrogen atom of a piperazinone can act as a nucleophile to displace a halide or other leaving group on another molecule, a key strategy for introducing substituents onto the ring scaffold. researchgate.net The reactivity of the heterocycle and the choice of reaction conditions are critical for achieving the desired substitution pattern.

Table 1: Overview of General Synthetic Approaches to Piperazinone Scaffolds

| Methodology | Description | Key Reagents | Advantages |

| Amide Bond Formation | Intramolecular cyclization of an amino acid derivative to form the lactam ring. | Coupling reagents (DCC, HATU), activating agents. | High efficiency, broad substrate scope. |

| Reductive Amination | Formation of C-N bonds via the reduction of an imine intermediate, leading to cyclization. | Carbonyls, amines, reducing agents (NaBH(OAc)₃, H₂/Pd). | Mild conditions, operational simplicity. researchgate.net |

| Nucleophilic Substitution | Ring formation or functionalization via displacement of a leaving group by a nitrogen nucleophile. | Alkyl halides, sulfonate esters, various nucleophiles. | Versatile for both ring construction and modification. |

Chiral Synthesis and Stereocontrol of Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of specific stereoisomers, such as (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one, is of significant importance.

Enantioselective Synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one from Chiral Precursors

The most direct approach to obtaining enantiomerically pure piperazinones is to begin with a chiral precursor that already contains the desired stereocenter. A robust method for synthesizing chiral piperazinone derivatives involves a multi-step sequence starting from an enantiomerically pure amino acid ester. google.com

To obtain the (3R) configuration, the synthesis would commence with a D-amino acid ester, such as D-alanine methyl ester. The synthesis can be outlined in the following key steps google.com:

Preparation of a Protected Aminoacetaldehyde : N-benzyloxycarbonyl (Cbz)-protected ethanolamine (B43304) is oxidized to yield N-Cbz-aminoacetaldehyde.

Reductive Amination : The protected aminoacetaldehyde undergoes a reductive amination reaction with a D-amino acid ester (e.g., D-valine methyl ester) in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms a chiral diamine derivative.

Deprotection and Cyclization : The chiral diamine derivative is then subjected to deprotection (e.g., hydrogenolysis to remove the Cbz group) followed by an intramolecular cyclization. This cyclization occurs in an alcohol solvent and results in the formation of the chiral piperazinone ring.

This methodology has been shown to produce chiral piperazinone derivatives with high purity and an enantiomeric excess (ee) value greater than 99%. google.com The final acylation with 4-fluorobenzoyl chloride on the piperazinone nitrogen would yield the target compound, (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one.

Strategies for Minimizing Racemization During Synthetic Transformations

During multi-step syntheses, particularly during the activation and coupling of amino-acid-like precursors, there is a risk of racemization at the stereogenic center. This occurs primarily through the formation of an oxazolone (B7731731) intermediate or direct enolization via α-proton abstraction, especially under basic conditions or at elevated temperatures. peptide.comnih.gov Several strategies can be employed to suppress this unwanted side reaction.

Choice of Coupling Reagents and Additives : The use of carbodiimide (B86325) coupling reagents can lead to racemization. However, the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can effectively suppress this by minimizing the lifetime of the reactive O-acylisourea intermediate. peptide.com

Temperature Control : Performing coupling reactions at lower temperatures can significantly reduce the rate of epimerization. For instance, in microwave-assisted synthesis, lowering the coupling temperature has been shown to limit the racemization of susceptible residues. nih.gov

Base Selection : The choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred as they are less likely to abstract the α-proton. nih.gov The use of a hindered amine like collidine has been shown to minimize racemization during the coupling of cysteine derivatives. nih.gov

Protecting Group Strategy : The nature of the N-terminal protecting group can influence racemization. Novel protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, have been developed to suppress racemization during peptide synthesis. researchgate.net

| Strategy | Mechanism of Action | Example |

| Use of Additives | Intercepts reactive intermediates to form less racemization-prone active esters. | Adding HOBt or HOAt during carbodiimide-mediated coupling. peptide.com |

| Temperature Control | Reduces the kinetic rate of the epimerization reaction. | Lowering microwave coupling temperature from 80°C to 50°C. nih.gov |

| Hindered Bases | Minimizes α-proton abstraction due to steric hindrance. | Using collidine in the coupling reaction. nih.gov |

| Optimized Protecting Groups | Modifies the electronic and steric environment of the stereocenter. | Employing a thiol-labile DNPBS group instead of Fmoc. researchgate.net |

Comparison with Alternative Chiral Synthetic Methodologies for Piperazine Structures

While synthesis from chiral precursors is a reliable method, several other advanced methodologies have been developed for constructing chiral piperazine cores. These alternatives offer different approaches to installing stereocenters and functional groups.

Aza-Michael Addition : This strategy involves the conjugate addition of a chiral diamine to an α,β-unsaturated system. A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids, where a key step is an aza-Michael addition to an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.orgresearchgate.net

Asymmetric C-H Functionalization : Direct functionalization of the C-H bonds of the piperazine ring provides a modern and atom-economical route. One such method involves the asymmetric lithiation of an N-Boc-protected piperazine using s-butyllithium (s-BuLi) in complex with a chiral ligand like (-)-sparteine, followed by quenching with an electrophile. This allows for the direct creation of a stereocenter on the piperazine ring. mdpi.com

Stannyl (B1234572) Amine Protocol (SnAP) Chemistry : This convergent method allows for the synthesis of functionalized piperazines from aldehydes. It relies on the cyclization of an imine, generated from an aldehyde and a stannyl amine reagent, which is mediated by a copper catalyst. This approach allows for the introduction of diversity at the carbon atoms of the piperazine ring. mdpi.com

| Methodology | Key Transformation | Starting Materials | Stereocontrol |

| Chiral Precursor Synthesis | Cyclization of a chiral diamine. | Chiral amino acids/amino alcohols. google.com | Derived from the starting material. |

| Aza-Michael Addition | Conjugate addition of a chiral diamine. | Chiral diamines, α,β-unsaturated esters. rsc.orgnih.gov | Derived from the starting diamine. |

| Asymmetric C-H Lithiation | Asymmetric deprotonation/substitution. | N-Boc-piperazine, electrophiles. | Controlled by a chiral ligand (e.g., sparteine). mdpi.com |

| SnAP Chemistry | Copper-mediated cyclization of an imine. | Aldehydes, stannyl amine reagents. | Can be controlled by chiral auxiliaries or catalysts. mdpi.com |

Applicability of Solid-Phase Synthesis for Fluorobenzoylated Polyamines and Analogs

Solid-phase synthesis offers a powerful and efficient platform for the preparation of libraries of compounds, including fluorobenzoylated polyamines and their analogs, which share structural similarities with this compound. This methodology is particularly advantageous for creating derivatives for applications such as the development of radiolabeled imaging probes. nih.govnih.govmdpi.com

A successful solid-phase approach has been established for the selective mono-fluorobenzoylation of various polyamines. nih.govresearchgate.net The general strategy involves:

Scaffold Construction : The polyamine scaffold is first constructed on a solid support.

Orthogonal Protection : Primary and secondary amino groups within the polyamine structure are selectively protected using orthogonal protecting groups. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is often used for primary amines, while the tert-butyloxycarbonyl (Boc) group is used for secondary amines. nih.govresearchgate.net

Selective Deprotection and Acylation : The orthogonality of the protecting groups allows for the selective deprotection of a specific amino group, leaving the others intact. The exposed amine is then acylated on-resin with a 4-fluorobenzoylating agent, such as N-succinimidyl 4-fluorobenzoate.

Cleavage from Resin : After the desired modifications are complete, the final compound is cleaved from the solid support.

This approach allows for the synthesis of specifically fluorobenzoylated polyamines, such as N¹-FBz-spermidine and N⁴-FBz-spermidine, in good yields. nih.gov The methodology is highly adaptable for creating a diverse range of analogs by varying the polyamine backbone or the acylating agent. Furthermore, its suitability for radiolabeling has been demonstrated, highlighting its utility in developing ¹⁸F-labeled PET tracers. nih.govmdpi.com

Derivatization Strategies via the Piperazine Moiety

The piperazine moiety within this compound contains a secondary amine at the N1 position, which serves as a key handle for further derivatization. This allows for the synthesis of a wide array of analogs with potentially modulated biological activities or physicochemical properties. The lone pair of electrons on the nitrogen atom makes it nucleophilic and amenable to a variety of chemical transformations.

Common derivatization strategies targeting this secondary amine include:

N-Alkylation : Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce various alkyl or substituted alkyl groups.

N-Acylation : Treatment with acyl chlorides or anhydrides (such as acetic anhydride) leads to the formation of N-acyl derivatives. google.com

N-Arylation : Coupling with aryl halides or arylboronic acids, often under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), can attach aromatic or heteroaromatic rings.

N-Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamide derivatives.

Derivatization for Analytical Purposes : Specific reagents can be used to introduce chromophoric or fluorophoric groups to facilitate detection and quantification. For example, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative suitable for HPLC analysis. jocpr.comscholarscentral.com

These derivatization strategies enable the exploration of the structure-activity relationship (SAR) of the piperazinone scaffold by systematically modifying the substituent at the N1 position, thereby expanding the chemical space around the core structure.

Reactions at the Fluorobenzoyl Moiety

The fluorobenzoyl portion of the molecule is dominated by the chemistry of the activated aromatic ring. The presence of a strong electron-withdrawing group, the carbonyl of the benzamide, significantly influences the reactivity of the phenyl ring.

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the molecular structure. The carbonyl group attached to the ring is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. chemistrysteps.com This activation is most pronounced at the ortho and para positions relative to the carbonyl group. Since the fluorine atom is located at the para position, it is well-positioned for displacement by nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this intermediate is delocalized across the aromatic system and onto the oxygen atom of the carbonyl group, which provides significant stabilization. In the subsequent step, the leaving group, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

A key feature of SNAr reactions involving aryl halides is the leaving group trend, which is typically F > Cl > Br > I. masterorganicchemistry.comnih.gov This is the reverse of the trend seen in SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the nucleophilic attack. youtube.com A wide range of nucleophiles can be employed in this reaction, allowing for the introduction of diverse functionalities.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product: Substituted Benzoyl Moiety |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 4-(4-methoxybenzoyl)- |

| Amine (R₂NH) | Piperidine (B6355638) | 4-(4-(piperidin-1-yl)benzoyl)- |

Reactions Involving the Piperazinone Ring System

The piperazinone ring contains several reactive sites, including two nitrogen atoms with different chemical environments (an amide and a tertiary amine) and a carbonyl group, allowing for various transformations.

The piperazinone ring in this compound contains a tertiary amine at the N-4 position, which is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert this tertiary amine into its corresponding N-oxide. N-oxides are valuable synthetic intermediates and can alter the pharmacological properties of the parent molecule. The oxidation of the basic piperazine ring is a known process in atmospheric chemistry, where it can lead to the formation of cyclic amides and other products. acs.orgchemrxiv.org In the context of the target molecule, the N-4 nitrogen, being part of a benzamide, is less basic than a simple alkyl amine, but oxidation to the N-oxide remains a feasible transformation under appropriate conditions.

The molecule possesses two distinct carbonyl groups: an amide carbonyl at the C-2 position of the piperazinone ring and a ketone carbonyl as part of the benzoyl group. These exhibit different reactivities towards reducing agents.

Benzoyl Carbonyl Reduction: The ketone carbonyl is more reactive than the amide carbonyl and can be selectively reduced using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction converts the carbonyl group into a secondary alcohol, yielding (4-(fluoro(hydroxy)methyl)phenyl)(3-methylpiperazin-2-yl)methanone.

Amide Carbonyl Reduction: The amide carbonyl at C-2 is less reactive and requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This strong hydride donor will typically reduce both the amide and the ketone carbonyls. The reduction of the cyclic amide function opens the piperazinone ring or reduces it to the corresponding amine, leading to significant structural changes. General methods for the synthesis of piperazines often involve the reduction of precursor piperazinones or diketopiperazines. researchgate.net

Table 2: Reduction of Carbonyl Groups in this compound

| Carbonyl Group | Position | Reducing Agent | Typical Product |

|---|---|---|---|

| Ketone | Benzoyl Moiety | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Amide | C-2 of Piperazinone | Lithium Aluminum Hydride (LiAlH₄) | Amine (Piperazine derivative) |

The piperazinone ring has two nitrogen atoms. The N-4 nitrogen is already functionalized with the 4-fluorobenzoyl group. The N-1 nitrogen is part of an amide linkage and is therefore a secondary amine. While the nucleophilicity of this nitrogen is significantly reduced by the adjacent carbonyl group, it can still undergo functionalization reactions such as alkylation or acylation, often requiring strong bases and reactive electrophiles. Synthetic strategies for substituted piperazinones frequently involve the use of N-substituted precursors to build the desired functionality into the molecule from the start. rsc.orgrsc.org For complex syntheses, the N-1 position can be protected with a suitable protecting group, such as a 2,4-dimethoxybenzyl (DMB) group, to be removed later in the synthetic sequence. chemicalbook.com

Scope of Chemical Modifications for Structural Diversification

The varied reactivity of this compound makes it a versatile scaffold for the generation of diverse chemical structures. Structural diversification can be achieved by targeting different parts of the molecule.

Modification of the Fluorobenzoyl Moiety: As detailed in section 3.1.1, the fluorine atom can be replaced by a wide array of nucleophiles, introducing different substituents at the para-position of the benzoyl ring. This allows for fine-tuning of electronic and steric properties.

Modification of the Piperazinone Core:

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Recent advances in the chemistry of piperazines have demonstrated that C-H bonds adjacent to the nitrogen atoms can be functionalized, providing a powerful tool for creating structural diversity that was previously difficult to access. mdpi.com

N-1 Substitution: Alkylation, acylation, or arylation at the N-1 position introduces substituents that can modulate the molecule's conformation and hydrogen-bonding capabilities.

C-3 Position: While the parent compound has a methyl group at C-3, synthetic routes can be adapted to incorporate different alkyl or aryl substituents at this position, further expanding the accessible chemical space.

Carbonyl Transformations: Reduction of the C-2 amide carbonyl, as discussed in 3.2.2, leads to piperazine derivatives, fundamentally altering the heterocyclic core.

The combination of these strategies allows for the systematic modification of nearly every position of the molecule, making it an excellent starting point for developing libraries of related compounds for various applications, including medicinal chemistry. bohrium.comthieme-connect.com

Table 3: Summary of Strategies for Structural Diversification

| Molecular Region | Transformation Type | Potential Modifications |

|---|---|---|

| Fluorobenzoyl Ring | Nucleophilic Aromatic Substitution | Introduction of O, N, S, and C-based nucleophiles at C-4' |

| Reduction of Carbonyl | Generation of a secondary alcohol | |

| Piperazinone Ring | N-1 Functionalization | Alkylation, Acylation, Arylation |

| C-2 Carbonyl Reduction | Conversion to piperazine derivative | |

| C-H Functionalization | Introduction of aryl or alkyl groups at C-5 or C-6 |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium methoxide |

| Piperidine |

| Sodium thiophenoxide |

| Hydrogen peroxide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Sodium borohydride |

| Lithium aluminum hydride |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Hartree-Fock (HF) and Density Functional Theory (DFT) Investigations

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common ab initio quantum mechanics methods used to predict molecular properties. HF is a foundational method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, is a method based on determining the electron density rather than the wavefunction, which often provides a better balance between accuracy and computational cost.

A typical DFT study on 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's three-dimensional geometry. This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. While such studies have been conducted on similar fluorophenyl and piperazine-containing structures, specific optimized geometrical parameters for this compound are not found in the reviewed literature.

Conformational Energy Landscapes and Stability Analysis

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements known as conformations. A conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with bond rotations.

For this compound, key rotations would include the bond between the piperazinone ring and the benzoyl group, as well as the puckering of the piperazinone ring itself. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) scan can be generated. This analysis would reveal the energy barriers between different conformations and identify the global minimum energy structure. Such studies are crucial as the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation. However, no specific conformational energy landscape studies for this compound have been published.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, LUMO-HOMO Energy Gap)

The electronic properties of a molecule are key to its reactivity and interactions. Quantum chemical calculations can determine the distribution of electrons and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and more reactive.

| Parameter | Description | Typical Calculation Method | Status for this compound |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms, defining bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) | Data not available in published literature. |

| Conformational Analysis | Identification of stable conformers and the energy barriers between them. | Potential Energy Surface (PES) Scan | Data not available in published literature. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT, Hartree-Fock | Data not available in published literature. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT, Hartree-Fock | Data not available in published literature. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Calculated from HOMO and LUMO energies | Data not available in published literature. |

Molecular Dynamics Simulations for Conformational Behavior in Solution

While quantum chemical calculations provide information about a molecule in a vacuum (gas phase), its behavior in a biological system occurs in a solvent, typically water. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation would model this compound surrounded by solvent molecules, allowing observation of its conformational dynamics and interactions in a more realistic environment.

These simulations can reveal how the solvent influences the conformational preferences of the molecule and the stability of different conformers. They provide a dynamic picture of how the molecule folds, rotates, and interacts with its surroundings, which is essential for understanding its behavior in vivo. Currently, there are no published MD simulation studies specifically investigating this compound.

Ligand-Target Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein) to form a stable complex. This method is widely used in drug discovery to predict how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Affinities to Macromolecular Targets

In a docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a specific protein target. The simulation would explore numerous possible binding poses, evaluating each based on a scoring function that estimates the binding affinity (the strength of the interaction).

The results would predict the most likely binding mode, detailing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues of the protein's active site. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives. While docking studies are common for piperazine (B1678402) derivatives against various biological targets, no such studies have been specifically reported for this compound in the available scientific literature.

| Study Type | Objective | Key Information Yielded | Status for this compound |

| Molecular Dynamics (MD) | To simulate the movement of the molecule in a solvent over time. | Conformational flexibility in solution, solvent effects, dynamic interactions. | No specific studies found. |

| Ligand-Target Docking | To predict how the molecule binds to a biological target (e.g., a protein). | Preferred binding pose, key intermolecular interactions (e.g., hydrogen bonds), estimated binding affinity. | No specific studies found. |

Biological Activity and Mechanistic Insights of 4 4 Fluorobenzoyl 3 Methylpiperazin 2 One and Analogues

Enzyme Modulation and Inhibition Profiles

The piperazine (B1678402) scaffold is a versatile building block in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets, including enzymes. mdpi.com The incorporation of a fluorobenzoyl moiety can enhance binding affinity and modulate the activity of these enzymes, leading to potential therapeutic applications. nih.gov

Analogues of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one have demonstrated the ability to modulate the function of various enzymes. For instance, compounds featuring a piperazine core have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.govresearchgate.net In silico studies of certain piperazine-substituted naphthoquinones showed strong, target-specific binding profiles to PARP-1, with docking scores indicating significant inhibitory potential. nih.gov

Furthermore, the fluorobenzoylpiperazine structure is a key feature in competitive inhibitors of tyrosinase, a critical enzyme in melanin (B1238610) synthesis. nih.govnih.gov Kinetic analyses of some piperazine derivatives revealed a mixed-type inhibition mechanism against tyrosinase, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

A significant area of investigation for piperazine derivatives is their role in modulating inflammatory pathways. nih.govnih.gov Inflammation is a complex process mediated by numerous enzymes, and compounds that can inhibit these enzymes are of great therapeutic interest. nih.gov Analogues containing the piperazine framework have shown inhibitory activity against key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netmdpi.com For example, a piperazine derivative, LQFM202, was found to inhibit COX-1, COX-2, and 5-LOX. researchgate.net The ability of such compounds to inhibit prostaglandin (B15479496) release is a key indicator of their anti-inflammatory potential. nih.gov

Research into various N-phenyl piperazine derivatives has also confirmed their potential to inhibit inflammation in a dose-dependent manner. biomedpharmajournal.org The data below, derived from studies on piperazine analogues, illustrates their inhibitory activity against key enzymes in inflammatory cascades.

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| Piperazine Derivative (LQFM202) | COX-1 | 3499 µM | researchgate.net |

| Piperazine Derivative (LQFM202) | COX-2 | 1565 µM | researchgate.net |

| Piperazine Derivative (LQFM202) | 5-LOX | 1343 µM | researchgate.net |

| Fluorobenzylpiperazine Derivative (Compound 26) | Tyrosinase (AbTYR) | 0.18 µM | nih.gov |

| Kojic Acid (Reference) | Tyrosinase (AbTYR) | 17.76 µM | nih.gov |

Structure-Activity Relationships (SAR) for Enzyme-Ligand Interactions

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies reveal how specific molecular features influence interactions with enzymes.

The presence and position of a halogen, such as fluorine, on the phenyl ring are often essential for potent inhibitory effects. polyu.edu.hk In a series of inhibitors for equilibrative nucleoside transporters (ENTs), a halogen on the fluorophenyl moiety attached to the piperazine ring was critical for activity. polyu.edu.hk Similarly, for a set of tyrosinase inhibitors, the 4-fluorobenzyl group on the piperazine was identified as a key pharmacophoric feature for potent inhibition. nih.gov For other compounds targeting Trypanosoma cruzi, a 4-fluorobenzyl substituted piperidine (B6355638) showed sub-micromolar potency, superior to unsubstituted or other substituted analogues. frontiersin.org The 4-fluorobenzyl and piperazine moieties together have been described as crucial functional groups for certain biological activities. nih.gov

Modifications to other parts of the molecule also significantly impact activity. For example, the nature of the linker group between the aromatic ring and the piperazine/piperidine core can determine potency. nih.gov Aromatic substituents on the piperazine linker often show higher activity compared to alkylated analogues. frontiersin.org

| Compound Series | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| ENT Inhibitors | Halogen on fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |

| Tyrosinase Inhibitors | 4-Fluorobenzylpiperazine moiety | Identified as a key feature for potent inhibition | nih.gov |

| Antitrypanosomal Agents | 4-Fluorobenzyl on piperidine | Sub-micromolar potency (pIC50 of 6.1) | frontiersin.org |

| Antitrypanosomal Agents | Unsubstituted piperidine | Inactive (pIC50 < 4.2) | frontiersin.org |

Selectivity is a critical parameter for a therapeutic agent, as it minimizes off-target effects. For enzyme inhibitors, this often means demonstrating high potency against the target enzyme while having little to no effect on related enzymes. Analogues of this compound have been evaluated for such selectivity.

In the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a series of compounds containing a 4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl moiety demonstrated over 100-fold selectivity for inhibiting the proliferation of BRCA-1 deficient cancer cells compared to their wild-type counterparts. researchgate.net Similarly, a study on novel piperazine compounds as sigma-1 (σ1) receptor ligands showed high selectivity for the σ1 receptor over the σ2 receptor (52-fold) and a wide range of other neurotransmitter receptors. nih.gov This high degree of selectivity underscores the potential for developing targeted agents based on this chemical scaffold.

Receptor Binding and Pharmacological Target Engagement

Beyond enzymes, the fluorobenzoylpiperazine scaffold is prevalent in ligands designed to bind with high affinity to various physiological receptors.

Piperazine derivatives are well-represented as ligands for central nervous system (CNS) receptors. ijrrjournal.com Analogues containing fluorophenylpiperazine moieties have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). ijrrjournal.com

Furthermore, extensive research has been conducted on fluorophenylpiperazine-containing compounds as ligands for dopamine (B1211576) transporters (DAT), serotonin (B10506) transporters (SERT), norepinephrine (B1679862) transporters (NET), and sigma (σ) receptors. nih.gov One study on ester analogues of a (bis(4-fluorophenyl)amino)propyl)piperazin-1-yl) derivative found high affinity and selectivity for DAT. nih.gov Another novel piperazine compound with a 4-fluorobenzyl group showed low nanomolar affinity for the σ1 receptor, with high selectivity over σ2 and other receptors. nih.gov

| Compound | Target Receptor/Transporter | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (±)-3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol Analogue | DAT | 4.3 - 51 nM | nih.gov |

| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (10) | σ1 Receptor | Low nanomolar | nih.gov |

Mechanistic Studies of Receptor Antagonism or Agonism

Direct mechanistic studies detailing the receptor antagonism or agonism of this compound are not extensively documented. However, the structural motifs present in the molecule, namely the piperazine and 4-fluorobenzoyl moieties, are key pharmacophores in a variety of receptor ligands.

The piperazine ring is a well-known scaffold in medicinal chemistry, often associated with a wide range of biological targets. For instance, derivatives of piperazine have been investigated as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are involved in nociceptive pathways. nih.govacs.org The substitution pattern on the piperazine nitrogen atoms significantly influences the receptor binding affinity and selectivity.

Similarly, the 4-fluorobenzoyl group is a common feature in compounds targeting central nervous system receptors. The 4-(p-fluorobenzoyl)piperidine fragment, a close analogue to a part of the title compound's structure, is crucial for the binding of ligands to the 5-HT2A serotonin receptor. mdpi.com This suggests that the 4-fluorobenzoyl moiety in this compound could potentially contribute to interactions with aminergic G-protein coupled receptors.

Furthermore, analogues containing a fluorophenyl group attached to a piperazine ring have been studied for their activity as dopamine transporter (DAT) inhibitors. nih.gov The presence of an electron-withdrawing group, such as fluorine, on the phenyl ring can be beneficial for DAT binding. While these findings relate to analogues, they provide a basis for inferring that this compound could potentially exhibit activity at these or related receptors, though specific studies are required for confirmation.

In Vitro Pharmacological Characterization

Direct and comprehensive in vitro pharmacological characterization of this compound is limited in the reviewed literature. However, the pharmacological activities of structurally related piperazine derivatives provide insights into its potential biological effects.

Enzyme Inhibition: Piperazine derivatives have been investigated as inhibitors of various enzymes. For instance, a series of novel thiazolylhydrazine-piperazine derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) A and B, enzymes that are important targets in the treatment of neurological disorders. nih.gov Several of these compounds demonstrated significant and selective MAO-A inhibition. nih.gov Another study on newly synthesized piperazine derivatives showed them to be potential tyrosinase inhibitors. researchgate.net

Anticancer Activity: The piperazine scaffold is a common feature in the design of potential anticancer agents. For example, 7-((4-substituted)piperazin-1-yl) derivatives of ciprofloxacin (B1669076) have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines, with some derivatives showing higher potency than the parent compound. nih.gov Additionally, piperazine analogues have been shown to exhibit potent antiproliferative activity by inhibiting microtubule synthesis, inducing apoptosis, and inhibiting angiogenesis. mdpi.com

Antimicrobial Activity: While not a primary focus of the available literature for the specific title compound, the broader class of piperazine derivatives has been explored for antimicrobial properties.

The following table summarizes the in vitro activities of some piperazine analogues, which may suggest potential areas of pharmacological relevance for this compound.

| Compound Class | Biological Target/Activity | Observed Effect |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase-A (MAO-A) | Significant and selective inhibition |

| Piperazine derivatives | Tyrosinase | Inhibitory potential |

| 7-((4-substituted)piperazin-1-yl) derivatives of ciprofloxacin | Human cancer cell lines | Antiproliferative and apoptotic activities |

| Piperazine analogues | Microtubules | Inhibition of synthesis |

It is important to note that these findings are for structurally related compounds, and dedicated in vitro studies are necessary to characterize the specific pharmacological profile of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of the structure of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. In a typical analysis of the (3R)-enantiomer, the spectrum reveals distinct signals corresponding to the aromatic protons of the 4-fluorobenzoyl group and the aliphatic protons of the 3-methylpiperazin-2-one (B1588561) ring. For instance, experimental data for (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one shows characteristic multiplets for the aromatic protons and specific signals for the methyl and methylene (B1212753) protons of the piperazine (B1678402) core. The integration of these signals confirms the correct proton count for each part of the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum would display distinct resonances for the carbonyl carbons of the amide and the piperazinone ring, the aromatic carbons (with splitting patterns due to fluorine coupling), the aliphatic carbons of the piperazine ring, and the methyl carbon. The chemical shifts of the carbonyl carbons are particularly indicative of their electronic environment.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and electronic environment of the fluorine atom. The spectrum for this compound is expected to show a single resonance for the fluorine atom on the benzoyl group. Its chemical shift provides confirmation of its position on the aromatic ring.

The following table summarizes the expected and observed chemical shifts for the structural elucidation of this compound.

| Nucleus | Structural Moiety | Observed/Expected Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | Aromatic (C₆H₄) | ~7.50-7.56 (m), ~7.18-7.25 (m) | Confirms presence and substitution pattern of the fluorophenyl group. |

| ¹H | Piperazine CH (at C3) | ~5.04 (brs) | Signal for the proton attached to the chiral center. |

| ¹H | Piperazine CH₂ | ~3.2-4.2 (m) | Complex multiplets confirming the piperazine ring protons. |

| ¹H | Methyl (CH₃) | ~1.39 (d) | Doublet signal confirming the methyl group adjacent to a CH proton. |

| ¹³C | Carbonyl (Benzoyl C=O) | ~170 | Confirms the tertiary amide carbonyl carbon. |

| ¹³C | Carbonyl (Amide C=O) | ~165 | Confirms the secondary amide carbonyl carbon in the piperazinone ring. |

| ¹³C | Aromatic (C-F) | ~164 (d, ¹JCF ≈ 250 Hz) | Large coupling constant confirms direct attachment of fluorine. |

| ¹³C | Aromatic (CH) | ~115-132 | Signals for the remaining aromatic carbons. |

| ¹³C | Piperazine CH (at C3) | ~50-60 | Signal for the chiral carbon. |

| ¹³C | Piperazine CH₂ | ~40-50 | Signals for the methylene carbons in the ring. |

| ¹³C | Methyl (CH₃) | ~15-20 | Confirms the methyl group carbon. |

| ¹⁹F | Aromatic C-F | ~ -100 to -120 | Confirms the presence and electronic environment of the fluorine atom. |

Note: Expected values are based on typical chemical shifts for these functional groups. Observed ¹H NMR data is adapted from patent literature describing the synthesis of the (3R)-enantiomer.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing atom connectivity and studying the conformational dynamics of molecules like this compound.

A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be used to:

Confirm the Piperazine Ring Structure: It would show a clear correlation between the proton on the chiral carbon (C3) and the adjacent protons of the methylene group (C5), as well as the proton on the methyl group.

Trace the Aliphatic Chain: Correlations would be observed between the protons on C5 and C6 of the piperazine ring, confirming their connectivity.

Verify Aromatic Coupling: Within the 4-fluorophenyl ring, correlations between the ortho- and meta-protons would confirm their relative positions.

Furthermore, dynamic NMR studies, often employing variable temperature experiments, can be used to investigate the conformational behavior of the piperazine ring, which typically exists in a chair or boat conformation, and to study the rotational barrier around the amide bond connecting the benzoyl group to the piperazine nitrogen. researchgate.netgoogle.com

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can also provide structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal. The expected monoisotopic mass of the molecule (C₁₂H₁₃FN₂O₂) is 236.0961 g/mol . Experimental analysis confirms this identity, with ESI-MS showing a protonated molecular ion [M+H]⁺ at m/z 237.1. This finding provides strong evidence for the successful synthesis of the target compound.

When coupled with High-Performance Liquid Chromatography (HPLC), HPLC-MS becomes a definitive tool for assessing the purity of the compound. HPLC separates the components of a mixture based on their affinity for a stationary phase, and the mass spectrometer detects and identifies each eluting component. This allows for the separation and identification of the main product from any starting materials, by-products, or other impurities, providing a quantitative measure of its purity.

| Technique | Parameter | Observed/Expected Value | Purpose |

| HPLC | Purity | >98% | Quantifies the percentage of the desired compound in the sample. |

| ESI-MS | Molecular Ion [M+H]⁺ | m/z 237.1 | Confirms the molecular weight and elemental composition. |

| HRMS | Exact Mass [M+H]⁺ | 237.1034 | Provides high-accuracy mass for unambiguous formula determination. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making FT-IR an excellent tool for functional group identification.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. Key expected peaks include strong absorptions from the two distinct carbonyl groups, vibrations from the aromatic ring, and stretches corresponding to the C-N, C-H, and C-F bonds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Tertiary Amide - Benzoyl) | Stretch | 1650 - 1680 |

| C=O (Secondary Amide - Piperazinone) | Stretch | 1630 - 1670 |

| C=C (Aromatic) | Stretch | 1590 - 1610, 1450 - 1500 |

| C-N | Stretch | 1200 - 1350 |

| C-F | Stretch | 1100 - 1250 |

The presence of two distinct carbonyl peaks would be a key feature, confirming the benzoyl and piperazinone moieties. The C-F stretch is also a highly characteristic band that verifies the incorporation of the fluorobenzoyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of all atoms, as well as bond lengths, bond angles, and torsional angles.

For a chiral molecule like (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one, single crystal X-ray diffraction is uniquely capable of determining its absolute configuration without ambiguity. This is particularly critical in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

A successful crystallographic analysis would provide a wealth of precise structural data, as outlined in the table below. This information confirms the connectivity established by NMR and provides an exact model of the molecule's conformation in the solid state. This data is crucial for understanding structure-activity relationships and for computational modeling studies. google.comacs.org

| Parameter | Information Obtained | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Fundamental property of the crystal lattice. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths | e.g., C=O, C-N, C-F, C-C | Provides exact distances between bonded atoms, confirming bond orders. |

| Bond Angles | e.g., C-N-C, O=C-N | Defines the geometry around each atom. |

| Torsional Angles | e.g., C-C-N-C | Describes the conformation of the piperazine ring and the orientation of substituents. |

| Absolute Configuration | R/S assignment | Unambiguously confirms the stereochemistry at the chiral center (C3). |

Polymorphism Screening and Solid-State Characterization via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)

The solid-state properties of a chemical compound, such as its crystal structure and thermal behavior, are fundamental to its stability, solubility, and processability. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties. Therefore, screening for and characterizing polymorphism is a vital step in chemical development.

X-ray Powder Diffraction (XRPD) is a primary technique for identifying crystalline phases. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystal structure. In the context of "this compound," an XRPD analysis would involve exposing a powdered sample to X-rays and measuring the diffraction pattern. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would reveal whether the sample is amorphous or crystalline. For a crystalline sample, the peak positions and intensities would be unique to its specific crystal packing. The discovery of different XRPD patterns under various crystallization conditions would indicate the presence of multiple polymorphs.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify thermal events such as melting, crystallization, and solid-solid phase transitions. For "this compound," a DSC analysis would provide its melting point, characterized by an endothermic peak. The presence of multiple melting peaks or other thermal events before melting could also suggest the existence of different polymorphic forms or the presence of solvates.

A comprehensive polymorphism screen for this compound would involve crystallizing it from various solvents and at different temperatures and then analyzing the resulting solids by XRPD and DSC. The combined data would allow for the identification and characterization of any existing polymorphs.

Hypothetical Solid-State Characterization Data for this compound

| Technique | Parameter | Hypothetical Result | Significance |

| XRPD | Crystalline Form | Form I | Identification of a specific crystal lattice. |

| Characteristic Peaks (2θ) | 10.2°, 15.5°, 20.8°, 25.1° | Unique fingerprint for Form I, allowing for its identification and differentiation from other potential polymorphs. | |

| DSC | Melting Point (Tonset) | 155 °C | Indicates the temperature at which melting begins for Form I. |

| Enthalpy of Fusion (ΔHfus) | 35 J/g | Quantifies the energy required to melt the crystalline structure of Form I. |

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Quantification

The way molecules are arranged in a crystal is determined by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. nih.govmdpi.com This analysis is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov

For "this compound," a Hirshfeld surface analysis would provide a detailed picture of the molecular environment and the relative importance of different types of intermolecular contacts. The analysis generates a three-dimensional surface around the molecule, which can be color-coded to highlight different properties, such as the normalized contact distance (dnorm), which indicates regions of close contact.

Quantifying these interactions is crucial as they dictate the stability and physical properties of the crystalline solid. For instance, strong hydrogen bonding networks generally lead to higher melting points and greater thermal stability. The presence of halogen bonds involving the fluorine atom could also significantly influence the crystal packing.

Hypothetical Quantification of Intermolecular Interactions for this compound via Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution | Significance |

| H···H | 45% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| O···H / H···O | 25% | Indicates the presence of significant hydrogen bonding, likely involving the carbonyl oxygen and amide hydrogen, contributing to crystal stability. |

| F···H / H···F | 15% | Highlights the role of the fluorine atom in forming intermolecular contacts, potentially weak hydrogen bonds or other dipole-dipole interactions. |

| C···H / H···C | 10% | Relates to interactions involving the aromatic and aliphatic carbon atoms, contributing to the overall packing efficiency. |

| Other | 5% | Includes contacts like N···H, C···C, etc., which play a minor but collective role in the crystal structure. |

Future Research Directions and Academic Perspectives

Rational Design and Synthesis of Novel Derivatives for Enhanced Biological Activity

Future research should focus on the rational design and synthesis of novel analogs of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one to enhance its biological activity and explore new therapeutic applications. The principles of medicinal chemistry, such as bioisosteric replacement and structure-activity relationship (SAR) studies, can guide the modification of its core structure.

Key strategies for derivatization could include:

Modification of the Fluorobenzoyl Moiety: The fluorine atom on the benzoyl group can be repositioned or substituted with other electron-withdrawing or electron-donating groups to modulate the electronic properties and binding interactions of the molecule. This could influence receptor affinity and selectivity.

Alterations to the Piperazinone Ring: The methyl group at the 3-position is known to be crucial for the bioactivity of related compounds. Further exploration of stereochemistry and the introduction of other small alkyl or functionalized groups at this position could lead to improved potency. Additionally, substitutions on the nitrogen atoms of the piperazine (B1678402) ring can significantly impact the compound's pharmacological profile. researchgate.net

Scaffold Hopping and Hybridization: The piperazin-2-one (B30754) core can be replaced with other heterocyclic systems to explore new chemical space. Furthermore, hybrid molecules can be designed by incorporating pharmacophores from other known active compounds to create multi-target ligands. For instance, hybridization with moieties known to inhibit cyclin-dependent kinases (CDKs) could yield novel anti-cancer agents. tandfonline.com

A systematic synthetic approach, coupled with high-throughput screening, will be essential to evaluate the biological activities of these new derivatives.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound and its derivatives is paramount. While its role as a synthetic intermediate is established, its intrinsic biological activities are not well-characterized.

Future mechanistic studies should aim to:

Identify and Validate Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and in-silico target prediction, researchers can identify the specific proteins, enzymes, or receptors with which this compound class interacts. For example, related piperazine compounds have shown activity at serotonin (B10506) and dopamine (B1211576) receptors.

Elucidate Binding Modes: X-ray crystallography and computational molecular docking studies can provide detailed insights into the binding interactions between the compounds and their biological targets. This information is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective molecules.

Characterize Downstream Signaling Pathways: Once the primary molecular targets are identified, further studies should investigate the downstream cellular signaling pathways that are modulated by the compound. This will provide a comprehensive understanding of its pharmacological effects.

Exploration of New Biological Targets for the Compound Class

The versatility of the piperazine scaffold suggests that this compound and its derivatives may interact with a broader range of biological targets than currently known. A systematic exploration of new therapeutic areas is a promising avenue for future research.

Potential new biological targets and therapeutic areas include:

Enzyme Inhibition: Many piperazine-containing compounds are known to be potent enzyme inhibitors. Screening this compound class against various enzyme families, such as kinases, proteases, and metabolic enzymes, could reveal novel therapeutic opportunities. For instance, some piperazine derivatives have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

Ion Channel Modulation: The piperazine moiety is present in several known ion channel modulators. Investigating the effects of this compound derivatives on various ion channels could lead to the discovery of new treatments for neurological and cardiovascular disorders.

Multi-Target Ligands for Complex Diseases: For multifactorial diseases like cancer and neurodegenerative disorders, compounds that can modulate multiple targets simultaneously are of great interest. The piperazine scaffold is well-suited for the development of such multi-target ligands. rsc.org

Development of the Compound as a Chemical Biology Probe

Chemical probes are essential tools for dissecting complex biological processes. The development of this compound-based chemical probes could significantly contribute to our understanding of cellular biology.

Future efforts in this area could focus on:

Fluorescent Probes: By conjugating a fluorophore to the core structure, it may be possible to develop fluorescent probes for visualizing specific biological targets or processes within living cells. Piperazine-based fluorescent probes have been successfully developed for detecting specific molecules like hydrogen sulfide. rsc.org

Photoaffinity Labels: The introduction of a photoreactive group would allow for the creation of photoaffinity labels that can be used to covalently crosslink the compound to its biological target upon photoactivation, facilitating target identification.

PET Imaging Agents: The incorporation of a positron-emitting radionuclide, such as fluorine-18, could lead to the development of novel PET (Positron Emission Tomography) imaging agents for diagnostic purposes. Piperazine-based structures have been explored for the development of PET tracers targeting fibroblast activation protein (FAP). nih.gov

The development of such chemical biology tools would not only advance our understanding of the compound's mechanism of action but also provide valuable reagents for the broader scientific community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoyl chloride with a 3-methylpiperazin-2-one precursor under reflux in aprotic solvents (e.g., dichloromethane or THF) with a base (e.g., K₂CO₃ or Et₃N). Critical parameters include temperature control (70–80°C), inert atmosphere (N₂), and stoichiometric excess of the acyl chloride. Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) ensures high purity. Yield optimization may require adjusting solvent polarity and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the fluorobenzoyl group (δ ~7.8–7.2 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and piperazine ring geometry (δ ~3.0–4.5 ppm for N–CH₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) monitor purity (>98%) and detect impurities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₂H₁₂FN₂O₂: 249.08 g/mol) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( –2) refines bond lengths, angles, and torsion angles. Key steps:

- Grow crystals via slow evaporation (solvent: ethanol/water).

- Collect data at low temperature (100 K) to minimize thermal motion.

- Use SHELXL’s restraints for disordered fluorine atoms.

- Validate with R-factor (<0.05) and residual electron density maps .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzoyl substitution patterns) influence biological target binding?

- Methodological Answer :

- SAR Studies : Replace the 4-fluorobenzoyl group with 2- or 3-fluoro analogs to assess binding affinity (e.g., via radioligand assays for serotonin receptors).

- Docking Simulations : Use AutoDock Vina to model interactions with 5-HT₂A receptors (PDB: 6WGT). Fluorine’s electronegativity enhances hydrogen bonding with Ser159 and Tyr370 residues.

- In Vitro Validation : Compare IC₅₀ values in cell-based assays (e.g., cAMP inhibition) .

Q. What strategies mitigate conflicting solubility and stability data in different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 1–10 buffers) with HPLC quantification.

- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-labile sites (e.g., fluorobenzoyl group).

- Contradiction Resolution : Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- Metabolite Prediction : Use GLORYx or SwissADME to identify phase I (oxidation at piperazine N-methyl) and phase II (glucuronidation) metabolites.

- Toxicity Screening : Employ Derek Nexus for structural alerts (e.g., piperazine-related hepatotoxicity).

- Experimental Validation : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.